Hydroperoxy radical
Description
Structure
2D Structure
Properties
CAS No. |
3170-83-0 |
|---|---|
Molecular Formula |
HO2- |
Molecular Weight |
33.007 g/mol |
InChI |
InChI=1S/HO2/c1-2/h1H |
InChI Key |
MHAJPDPJQMAIIY-UHFFFAOYSA-M |
SMILES |
O[O] |
Canonical SMILES |
O[O-] |
Other CAS No. |
14691-59-9 |
Origin of Product |
United States |
Formation Pathways and Generation Mechanisms of Hydroperoxy Radical
Photolytic Processes and Radical Precursors
Photolysis, the chemical decomposition of compounds by light, is a major initiator of HO2 radical formation in the atmosphere.
Formaldehyde (B43269) (HCHO) is a prevalent carbonyl compound in the atmosphere, and its photolysis is a notable source of HO2 radicals. HCHO absorbs sunlight at wavelengths shorter than 330 nm, leading to its dissociation. nih.govresearchgate.net
The primary photolytic pathway for formaldehyde involves its breakdown into hydrogen (H) and formyl (HCO) radicals: HCHO + hν → H• + HCO• taylorandfrancis.comnih.govresearchgate.net
These highly reactive radicals then rapidly react with atmospheric oxygen (O2) to form the hydroperoxy radical (HO2): H• + O2 + M → HO2• + M (where M is a third body, typically N2) taylorandfrancis.comoup.com HCO• + O2 → CO + HO2• taylorandfrancis.comnih.govresearchgate.net
Recent research indicates an additional HO2 formation pathway from formaldehyde, termed photophysical oxidation (PPO). This mechanism occurs at photolysis energies below the energetic threshold for traditional radical formation. In PPO, photoexcited HCHO non-radiatively relaxes to its ground electronic state, where the vibrationally activated HCHO molecules react with thermal O2 to produce HO2. This pathway is notable because, unlike direct photolysis, its efficiency increases with increasing O2 pressure. nih.govresearchgate.net
Hydrogen peroxide (H2O2) and other organic hydroperoxides (ROOH) are significant precursors for radical formation through photolysis. UV-light dissociation of H2O2 is a known source of hydroxyl radicals (OH) and subsequently HO2. wikipedia.orgharvard.eduacs.orgresearchgate.net
The direct photolysis of hydrogen peroxide primarily yields two hydroxyl radicals: H2O2 + hν → 2 OH• wikipedia.orgharvard.eduacs.orgresearchgate.net
These hydroxyl radicals can then react with other species, including H2O2 itself, to form HO2 radicals: OH• + H2O2 → H2O + HO2• acs.org
Photolysis of organic hydroperoxides (ROOH) also contributes to HO2 formation, often by producing an alkoxy radical (RO•) and a hydroxyl radical, with subsequent reactions leading to HO2. For instance, methyl hydroperoxide (CH3OOH) can undergo photolysis, contributing to the atmospheric HOx (OH + HO2) budget. harvard.eduresearchgate.net
Ozone (O3) plays a critical role in the atmospheric formation of hydroxyl radicals, which are then intimately linked to HO2 production. The primary mechanism involves the photolysis of ozone by solar radiation with wavelengths less than 310 nm, yielding an excited oxygen atom (O(1D)). harvard.eduniwa.co.nzozcon.co.uk
O3 + hν (λ < 310 nm) → O2 + O(1D) harvard.eduniwa.co.nz
This excited oxygen atom then reacts with water vapor (H2O) to produce two hydroxyl radicals: O(1D) + H2O → 2 OH• harvard.eduniwa.co.nzozcon.co.uk
Once formed, hydroxyl radicals are highly reactive and can lead to the formation of hydroperoxy radicals through various reactions. For example, in the stratosphere, OH can react with O3 to produce HO2: OH• + O3 → HO2• + O2 harvard.edu
The ensemble of OH and HO2 radicals is often referred to as HOx, highlighting their interconnected chemistry. harvard.eduumich.edu
Radical-Molecule Reactions Leading to this compound
Beyond photolytic processes, direct reactions between radicals and stable molecules are crucial for HO2 formation, particularly in the troposphere.
The oxidation of carbon monoxide (CO) by the hydroxyl radical (OH) is a significant source of hydroperoxy radicals in the atmosphere, especially in polluted environments. taylorandfrancis.comniwa.co.nzconfex.com This reaction is a key step in the atmospheric cleansing process, converting CO into carbon dioxide (CO2) and regenerating radicals. niwa.co.nz
The initial step involves the reaction of CO with OH: CO + OH• → CO2 + H• taylorandfrancis.comniwa.co.nzetn.globalosti.govcopernicus.org
The hydrogen atom (H•) produced then rapidly reacts with molecular oxygen (O2) to form the this compound: H• + O2 + M → HO2• + M taylorandfrancis.comoup.comnasa.gov
This reaction is particularly important as it regenerates the hydroxyl radical in the presence of nitric oxide (NO), further propagating radical chains that can lead to ozone formation. taylorandfrancis.comumich.edu
Hydroxyl radicals initiate the oxidation of a vast array of volatile organic compounds (VOCs) in the atmosphere, leading to the formation of HO2 and organic peroxy radicals (RO2). copernicus.orgcopernicus.orgmdpi.comwhiterose.ac.uknih.gov This process is central to tropospheric chemistry and the formation of secondary atmospheric pollutants. copernicus.orgmdpi.com
The general mechanism involves the abstraction of a hydrogen atom from an organic compound (RH) by the hydroxyl radical, forming an alkyl radical (R•) and water: OH• + RH → H2O + R• wikipedia.orgoup.comcopernicus.orgpnas.org
The alkyl radical (R•) then rapidly reacts with molecular oxygen (O2) to form an organic peroxy radical (RO2•): R• + O2 → RO2• wikipedia.orgoup.comcopernicus.orgpnas.org
The subsequent fate of the RO2• radical can lead to HO2 formation through various pathways, depending on the specific organic compound and atmospheric conditions. For instance, in the presence of low nitrogen oxide (NOx) concentrations, RO2 radicals can react with HO2 to yield different dihydroxy hydroperoxides. copernicus.org In other scenarios, particularly with certain types of organic compounds like alkenes and aromatics, the RO2 radicals can undergo further reactions, including unimolecular isomerization or reactions with other species, to produce HO2. oup.comcopernicus.orgcopernicus.orgpnas.org For example, alkoxy radicals (RO•), which can be formed from RO2• reactions, can react with O2 to yield HO2 and a carbonyl compound: CH3O• + O2 → CH2O + HO2• oup.com
This complex interplay of reactions ensures that the oxidation of organic compounds by hydroxyl radicals is a continuous and significant source of hydroperoxy radicals in the atmosphere. copernicus.orgmdpi.com
Table 1: Key Formation Pathways of this compound (HO2)
| Pathway Category | Reaction Description | Chemical Equation | Key Precursors/Reactants |
| Photolytic Processes | |||
| Formaldehyde Photolysis | Photodissociation of formaldehyde | HCHO + hν → H• + HCO• | Formaldehyde (HCHO), UV light |
| Reaction of H• with O2 | H• + O2 + M → HO2• + M | Hydrogen atom (H•), Molecular Oxygen (O2) | |
| Reaction of HCO• with O2 | HCO• + O2 → CO + HO2• | Formyl radical (HCO•), Molecular Oxygen (O2) | |
| Photophysical oxidation of formaldehyde | HCHO* + O2 → HO2• + products | Photoexcited Formaldehyde (HCHO*), Molecular Oxygen (O2) | |
| Hydrogen Peroxide Photolysis | Photodissociation of hydrogen peroxide | H2O2 + hν → 2 OH• | Hydrogen Peroxide (H2O2), UV light |
| Reaction of OH• with H2O2 | OH• + H2O2 → H2O + HO2• | Hydroxyl radical (OH•), Hydrogen Peroxide (H2O2) | |
| Ozone Reactions | Photolysis of ozone to excited oxygen | O3 + hν (λ < 310 nm) → O2 + O(1D) | Ozone (O3), UV light |
| Reaction of O(1D) with water | O(1D) + H2O → 2 OH• | Excited Oxygen atom (O(1D)), Water (H2O) | |
| Reaction of OH• with O3 | OH• + O3 → HO2• + O2 | Hydroxyl radical (OH•), Ozone (O3) | |
| Radical-Molecule Reactions | |||
| CO Oxidation | Oxidation of carbon monoxide by hydroxyl radical | CO + OH• → CO2 + H• | Carbon Monoxide (CO), Hydroxyl radical (OH•) |
| Reaction of H• with O2 | H• + O2 + M → HO2• + M | Hydrogen atom (H•), Molecular Oxygen (O2) | |
| Organic Compound Oxidation | Hydrogen abstraction from organic compound by OH• | OH• + RH → H2O + R• | Organic Compound (RH), Hydroxyl radical (OH•) |
| Addition of O2 to alkyl radical | R• + O2 → RO2• | Alkyl radical (R•), Molecular Oxygen (O2) | |
| Subsequent reactions of RO2• (e.g., via alkoxy radical) | RO• + O2 → HO2• + carbonyl compound | Alkoxy radical (RO•), Molecular Oxygen (O2) |
Isoprene (B109036) Oxidation Mechanisms and this compound Generation
Isoprene (C5H8) is a major biogenic volatile organic compound (VOC) emitted into the atmosphere, with tropical forests being significant sources. acs.org Its oxidation is a primary pathway for HO2 generation. The process typically begins with the rapid addition reaction of isoprene with the hydroxyl radical (OH). acs.org This initial reaction is followed by the addition of molecular oxygen (O2), leading to the formation of first-generation isoprene hydroxy-peroxy (ISOPOO) radicals. acs.orgrsc.orgmdpi.com
These peroxy radicals can undergo unimolecular isomerization reactions, primarily involving 1,6-hydrogen (H) shifts and, to a lesser extent, 1,5-H shifts. rsc.orgmdpi.com These intramolecular shifts are critical for the regeneration of HOx radicals (OH and HO2). rsc.orgmdpi.com The Z-δ-OH-peroxy radical, for instance, is particularly reactive. mdpi.com A 1,6-H shift of the α-OH hydrogen to the peroxy radical site results in the production of a resonant hydroxy hydroperoxyalkenyl radical. mdpi.com Subsequent reaction of these radical products with O2 yields HO2 along with photolabile hydroperoxyl-methylbutenals (HPALDs). mdpi.com HPALDs can further undergo photolysis, recycling OH radicals into the atmosphere. rsc.orgmdpi.com While 1,5-H shifts of β-OH peroxy radicals also contribute to HOx radical production and lead to oxygenated products like methacrolein (B123484) (MACR), methyl vinyl ketone (MVK), and formaldehyde, the generation of OH radicals via 1,5-H shift is considerably less significant compared to 1,6-H shift isomerization. mdpi.com Research indicates that the formation of δ-HPALDs is dominant, occurring mainly through a chemically activated mechanism where highly energetic peroxy radicals rapidly rearrange and decompose. rsc.org Such isomerization reactions have been observed to increase atmospheric HO2 concentrations by up to approximately 20%. mdpi.com
Unconventional and Newly Identified Formation Pathways
Beyond the well-established mechanisms, recent research has identified unconventional pathways that significantly contribute to this compound formation, particularly involving autoxidation and the chemistry of hydroperoxyalkyl radicals.
Autoxidation refers to the spontaneous oxidation of organic compounds by atmospheric oxygen at ambient temperatures, often leading to their gradual degradation. wikipedia.orgchemeurope.comjove.com This process is characterized as a free radical chain reaction comprising initiation, propagation, and termination steps. wikipedia.orgchemeurope.comjove.com In the propagation phase, a carbon-centered radical rapidly reacts with O2 to form a peroxy radical (ROO•). wikipedia.orgjove.com This ROO• then abstracts a hydrogen atom from another organic molecule, generating a hydroperoxide (ROOH) and regenerating a new carbon-centered radical, thus perpetuating the chain reaction. wikipedia.orgjove.com
A crucial aspect of gas-phase autoxidation is the sequential regeneration of peroxy radicals through intramolecular hydrogen shifts (H-shifts) followed by subsequent oxygen addition. dicp.ac.cncaltech.eduacs.org These H-shifts can dramatically lower the energetic barriers for reactions, resulting in reaction rate constants that are orders of magnitude greater than those for alkyl hydrogens without α-substitution. caltech.edu The rapid movement of hydroperoxy hydrogens within alkoxy and peroxy radicals facilitates intramolecular reactions that would otherwise be kinetically unfavorable. caltech.edu This process can lead to the formation of highly oxygenated organic molecules (HOMs). dicp.ac.cn For example, carbonyl organic peroxy radicals (R(CO)O2) can undergo swift H-migration to yield unsaturated hydroperoxyl-carbonyls, which subsequently generate OH radicals via rapid photolysis. scilit.com
Table 1: Representative First-Order Rate Coefficients for Intramolecular H-Shifts in Peroxy Radicals
| H-Shift Type | Temperature (K) | Rate Coefficient (s⁻¹) | Source |
| 1,5 α-OOH H-shift | 296 | ~0.04 | acs.org |
| 1,5 α-OOH H-shift | 318 | ~0.1 | acs.org |
| ROO-H H-shift | 296 | >100 | acs.org |
| 1,5 α-OH H-shift | 296 | ~0.2 | acs.org |
| 1,5 α-OH H-shift | 318 | ~0.6 | acs.org |
Hydroperoxyalkyl radicals (•QOOH) are transient, carbon-centered intermediates that play a pivotal role in the oxidation mechanisms of volatile organic compounds (VOCs). pnas.orgaip.orgrsc.org They are formed when alkyl peroxy radicals (ROO•), which arise from the reaction of an alkyl radical (R•) with O2, undergo an intramolecular H-atom transfer (H-shift). pnas.orgaip.orgrsc.org A •QOOH radical is characterized by the presence of both a hydroperoxy group (-OOH) and a carbon radical center. pnas.orgrsc.org
Alternatively, •QOOH radicals can react with a second O2 molecule to form •OOQOOH radicals. aip.orgrsc.org These •OOQOOH radicals can then undergo further intramolecular H-shifts and subsequent decomposition steps, potentially yielding additional OH radicals (a chain-branching process) or contributing to the formation of highly oxygenated organic molecules (HOMs) that are precursors to secondary organic aerosols (SOAs) in the atmosphere. aip.orgrsc.org Studies suggest that the isomerization from RO2 to QOOH can be more extensive than previously estimated, highlighting the importance of this intermediate in atmospheric chemistry. rsc.org
Reaction Kinetics and Mechanisms of Hydroperoxy Radical
Homogeneous Gas-Phase Reactivity
The hydroperoxy radical participates in a variety of homogeneous gas-phase reactions. Its reactions with itself and with the hydroxyl radical (OH) are of fundamental importance in determining the concentrations of atmospheric oxidants.
HO₂• + HO₂• → H₂O₂ + O₂
The kinetics and mechanism of this reaction are complex and have been the subject of extensive study.
The reaction is believed to proceed via the formation of a dimer intermediate, (HO₂)₂. sci-hub.se The negative temperature dependence arises from a tight transition state with a negative threshold energy for the decomposition of this intermediate into the final products, hydrogen peroxide and oxygen. researchgate.netsci-hub.se At low temperatures, the reaction rate is significantly influenced by pressure, although this dependence diminishes at temperatures above 600 K. researchgate.net The self-reaction of the deuterated this compound (DO₂) shows similar behavior but with a smaller rate constant and a weaker pressure dependence. sci-hub.se
Interactive Table: Temperature and Pressure Effects on HO₂• Self-Reaction
| Parameter | Observation | Significance |
| Temperature | Negative dependence (rate decreases with increasing temperature) | Indicates a complex mechanism involving a pre-reaction intermediate. sci-hub.secapes.gov.br |
| Pressure | Rate coefficient has pressure-dependent and independent components | Highlights the role of collisional stabilization of the reaction intermediate. researchgate.netcapes.gov.br |
| Isotope Effect | DO₂ self-reaction is slower than HO₂• self-reaction | Provides insight into the structure of the transition state. sci-hub.se |
The presence of water vapor has been shown to enhance the rate of the HO₂• self-reaction. sci-hub.secapes.gov.br This enhancement is more significant at lower temperatures. capes.gov.br Theoretical studies suggest that water molecules can catalyze the reaction by forming complexes with the hydroperoxy radicals. researchgate.net
Quantum chemical calculations have explored the role of water clusters, (H₂O)ₙ where n=1-3, on the reaction mechanism. researchgate.net These studies indicate that a stepwise mechanism is dominant when a single water molecule is present, and this catalyzed reaction is significantly faster than the uncatalyzed reaction. researchgate.net The presence of a water monomer can stabilize the reactant complex and lower the energy of the transition state. researchgate.net Theoretical investigations on larger water clusters, such as (H₂O)₂₀ and (H₂O)₂₁, show that the this compound can adsorb onto the surface of the cluster. researchgate.net This adsorption can induce the autoionization of water, facilitating proton transfer and influencing the reaction pathway. researchgate.net
The reaction between the this compound and the hydroxyl radical (OH) is another critical process in atmospheric chemistry, leading to the formation of water and molecular oxygen:
HO₂• + OH → H₂O + O₂
This reaction is a significant sink for HOₓ radicals. rsc.org
The determination of the rate coefficient for the HO₂• + OH reaction has been challenging, with significant discrepancies, sometimes by an order of magnitude, reported in the literature. acs.orgnih.govnih.govresearchgate.net These discrepancies have posed a challenge to our fundamental understanding of radical-radical reaction kinetics. nih.gov
Recent studies have aimed to resolve these inconsistencies. For instance, a 2024 study using time-resolved dual-comb spectroscopy determined the rate coefficient to be (1.10 ± 0.12) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 296 K. acs.orgnih.gov This study also found no enhancement of the rate coefficient in the presence of water. acs.orgnih.gov Conversely, a 2023 study observed a significant enhancement in the rate coefficient in the presence of water for the first time experimentally. nih.gov The wide range of reported rate coefficients, from approximately 1 × 10⁻¹¹ to 1.2 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, highlights the experimental difficulties in studying this fast radical-radical reaction. nih.govnih.gov
Interactive Table: Selected Rate Coefficients for the HO₂• + OH Reaction at Room Temperature
| Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Experimental Method | Reference |
| ~1 × 10⁻¹¹ | 298 | Laser flash photolysis / Laser-induced fluorescence | nih.gov |
| (1.10 ± 0.12) × 10⁻¹⁰ | 296 | Time-resolved dual-comb spectroscopy | acs.orgnih.gov |
| (1.02 ± 0.06) × 10⁻¹⁰ | Not specified | Not specified | researchgate.net |
| (9.9 ± 2.5) × 10⁻¹¹ | 308 | Modulated photolysis / UV absorption | researchgate.net |
Theoretical studies have investigated the mechanistic pathways of the reaction between HO₂• and OH. The reaction is believed to proceed through a hydrogen abstraction mechanism. aip.org Computational studies have identified that the reaction can proceed via the formation of a van der Waals complex at low temperatures. rsc.org At higher temperatures, a direct H-abstraction mechanism, known as a well-skipping mechanism, becomes more prominent, leading directly to the products H₂O and O₂. rsc.org
Further theoretical investigations have explored the potential energy surface of the reaction, identifying different pathways and transition states. aip.orgresearchgate.netpnnl.gov Some studies have located two distinct pathways that both proceed through the same intermediate complex but differ in the orientation of the hydrogen atoms in the transition state. aip.orgresearchgate.netpnnl.gov The reaction is exothermic, releasing significant energy. aip.org The complexity of the potential energy surface and the possibility of reactions occurring on low-lying excited state surfaces may contribute to the observed temperature dependence of the reaction rate. researchgate.netpnnl.gov
Reactions with Nitrogen Oxides (NOx)
The reactions of the this compound with nitrogen oxides are critical in determining the oxidative capacity of the atmosphere. These reactions link the chemistry of HOx (the sum of OH and HO₂) and NOx (the sum of NO and NO₂), significantly affecting the transformation of pollutants. copernicus.org
The reaction between the this compound (HO₂•) and nitric oxide (NO) is a pivotal process in the troposphere, primarily because it regenerates the hydroxyl radical (OH), the atmosphere's main cleansing agent. This reaction proceeds as follows:
HO₂• + NO → OH + NO₂
This reaction is a major pathway for the conversion of HO₂• to OH, thus sustaining the atmospheric concentration of OH radicals. copernicus.org In environments with high concentrations of NOx, the reaction of peroxy radicals with NO can lead to the formation of alkoxy radicals. nih.gov The regeneration of OH is crucial for initiating the oxidation of volatile organic compounds (VOCs), which in turn leads to the production of more peroxy radicals. copernicus.org
The reaction between the this compound (HO₂•) and nitrogen dioxide (NO₂) is a termolecular reaction that forms pernitric acid (HO₂NO₂). copernicus.org
HO₂• + NO₂ + M → HO₂NO₂ + M
This reaction acts as a temporary sink for both HO₂• and NO₂ radicals. copernicus.org The thermal stability of pernitric acid is temperature-dependent; it can decompose back to the reactants, especially in the warmer conditions of the troposphere. copernicus.org However, in the colder upper troposphere and lower stratosphere, HO₂NO₂ is more stable and its subsequent reaction with OH becomes an important sink for HOx radicals. copernicus.org
Recent studies have measured the rate coefficient for this reaction in dry air at room temperature and 1 atm pressure to be (1.56 ± 0.05) x 10⁻¹² cm³ s⁻¹. copernicus.orgcopernicus.orgresearchgate.net The presence of water vapor can enhance the rate of this reaction by up to 25%. copernicus.orgcopernicus.orgresearchgate.net This is attributed to the formation of a hydrogen-bonded complex between HO₂• and water, which then reacts more rapidly with NO₂. copernicus.orgresearchgate.net The rate coefficient for the reaction of the HO₂–water complex with NO₂ has been estimated to be (3.4 ± 1.1) x 10⁻¹² cm³ s⁻¹. copernicus.orgcopernicus.org
Interactive Data Table: Rate Coefficients for the HO₂• + NO₂ Reaction
| Condition | Rate Coefficient (cm³ s⁻¹) | Reference |
| Dry air, room temp, 1 atm | (1.56 ± 0.05) x 10⁻¹² | copernicus.orgcopernicus.orgresearchgate.net |
| HO₂–water complex with NO₂ | (3.4 ± 1.1) x 10⁻¹² | copernicus.orgcopernicus.org |
Recent research has provided direct evidence for the formation of hydrotrioxides (ROOOH) from the gas-phase reaction of organic peroxy radicals (RO₂•) with hydroxyl radicals (OH). caltech.eduyuntsg.comau.dkresearchgate.netnih.gov
RO₂• + OH → ROOOH
This reaction is a rapid radical recombination process with rate coefficients approaching the collision limit. caltech.eduyuntsg.comau.dkresearchgate.netnih.gov The initially formed, energy-rich ROOOH* can either be stabilized by collision with other molecules or decompose. yuntsg.com The formation of hydrotrioxides represents a previously overlooked class of atmospheric compounds. caltech.eduau.dkresearchgate.netnih.gov Global modeling of the degradation of isoprene (B109036) initiated by OH suggests that the annual formation of ROOOH could be as high as 10 million metric tons, with an atmospheric lifetime estimated to be from minutes to hours. caltech.eduau.dkresearchgate.netnih.gov
Reactions with Organic Peroxy Radicals (RO₂•)
The cross-reactions between hydroperoxy radicals and organic peroxy radicals are significant termination pathways for radicals, especially in low-NOx environments. nih.gov These reactions can lead to the formation of stable products like organic hydroperoxides. nih.gov
The reaction between the this compound (HO₂•) and alkyl peroxy radicals (RO₂•) is a key process in atmospheric chemistry, particularly in regions with low concentrations of nitrogen oxides. nih.gov This reaction primarily leads to the formation of an organic hydroperoxide (ROOH) and molecular oxygen.
HO₂• + RO₂• → ROOH + O₂
The structure of the peroxy radical has a notable influence on the kinetics of its reactions. For example, acyl peroxy radicals (APRs) have been shown to be more reactive than other types of RO₂ radicals. researchgate.net
The reaction rates of HO₂• with different perfluoroaldehydes also show structural dependence. The rate constants for the reactions of C₂F₅CHO and C₃F₇CHO with HO₂• at 298 K are 1.19 × 10⁻¹³ and 7.92 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹, respectively. copernicus.org These are slower than the reaction with CF₃CHO, which has a rate constant of 2.48 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. copernicus.org This indicates that increasing the carbon chain length in these perfluoroaldehydes can decrease the reaction rate with HO₂•. copernicus.org
Interactive Data Table: Rate Constants for Reactions of HO₂• with Perfluoroaldehydes at 298 K
| Perfluoroaldehyde | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| CF₃CHO | 2.48 × 10⁻¹³ | copernicus.org |
| C₂F₅CHO | 1.19 × 10⁻¹³ | copernicus.org |
| C₃F₇CHO | 7.92 × 10⁻¹⁴ | copernicus.org |
Reactions with Sulfur Dioxide and Other Inorganic Species
The reaction of the this compound (HO₂•) with sulfur dioxide (SO₂) is a significant process in atmospheric chemistry, although it is relatively slow in the gas phase. The direct bimolecular reaction is considered to have a negligible impact on atmospheric SO₂ oxidation compared to its reaction with the hydroxyl radical (OH•). nih.govrsc.org Theoretical studies using methods like CCSD(T)/CBS//M06-2X/aug-cc-pVTZ have investigated the reaction dynamics. researchgate.net The presence of other atmospheric molecules, particularly water, can influence the reaction pathways. researchgate.net
Water molecules have been shown to have a catalytic effect on the HO₂• + SO₂ reaction. researchgate.net Theoretical calculations indicate that a single water molecule can significantly enhance the reaction rate by stabilizing the transition state. researchgate.net However, the production rates of sulfur trioxide (SO₃) from the direct oxidation of SO₂ by other peroxy radicals, such as those derived from isoprene (ISOPOOs), have been found to be many orders of magnitude lower than from the OH• + SO₂ reaction, suggesting their contribution to sulfate (B86663) aerosol formation via this direct pathway is almost negligible. nih.govrsc.org
The reaction kinetics of HO₂• with other inorganic species are also crucial. For instance, its reaction with nitric oxide (NO) is a key step in the propagation of radical chains in the troposphere, leading to the formation of nitrogen dioxide (NO₂) and the hydroxyl radical. The self-reaction of HO₂• radicals is another important termination pathway, producing hydrogen peroxide (H₂O₂) and oxygen. rsc.org The rates of these radical-radical reactions can also be influenced by the presence of water vapor. rsc.org
Table 1: Selected Reaction Rate Constants for HO₂• with Inorganic Species This table provides an overview of reaction rate constants for the this compound with key inorganic species. Note that rates can vary significantly with temperature, pressure, and the presence of catalysts.
| Reactant | Products | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Conditions | Reference |
| SO₂ | HOSO + ³O₂ | 1.14×10⁻¹³ (theoretical) | 298.15 K | researchgate.net |
| ISOPOO | SO₃ + ISOPO | 10⁻²⁷ to 10⁻²⁰ | Temperature dependent | nih.govrsc.org |
| HO₂• | H₂O₂ + O₂ | - | Catalyzed by (H₂O)n | rsc.org |
| NO | NO₂ + OH• | - | - | acs.org |
Reactions with Oxygenated Aromatic Bio-oil Model Compounds
Bio-oils, derived from biomass pyrolysis, contain a significant fraction of oxygenated aromatic compounds. researchgate.netresearchgate.net The this compound (HO₂•) plays a central role in the low-temperature combustion chemistry of these compounds. researchgate.net Theoretical studies have been conducted to understand the reaction kinetics between HO₂• and model compounds representative of bio-oil, such as phenol, guaiacol, anisole, and vanillin. researchgate.net
The primary reaction mechanism is hydrogen abstraction, where the HO₂• radical removes a hydrogen atom from the aromatic compound. researchgate.net Computational studies have shown that H-abstraction from hydroxyl (-OH) groups has a lower activation energy compared to abstraction from methyl (-CH₃) sites in molecules like cresol (B1669610) and guaiacol. researchgate.net This suggests that H-abstraction from the -OH group is the faster and more dominant reaction pathway. researchgate.net In vanillin, abstraction from the aldehydic and hydroxyl sites are of comparable importance. researchgate.net Guaiacol, a key component in bio-oils, is known to be a potent scavenger of hydroxyl radicals and can also react with HO₂•. nih.gov The hydrodeoxygenation (HDO) process, which is crucial for upgrading bio-oils, involves complex reaction networks where these initial radical reactions are significant. lancs.ac.ukpolimi.it
Table 2: H-Abstraction Sites and Reactivity in Bio-oil Model Compounds This table summarizes the preferred sites for hydrogen abstraction by the this compound on various bio-oil model compounds based on theoretical calculations.
| Compound | Primary Abstraction Site(s) | Key Findings | Reference |
| Cresol | Hydroxyl (-OH) group | Lower activation energy compared to methyl site abstraction. | researchgate.net |
| Guaiacol | Hydroxyl (-OH) group | H-abstraction from the OH site proceeds at a faster rate than from the methyl site. | researchgate.net |
| Vanillin | Aldehydic & Hydroxyl sites | Abstraction from both sites shows comparable importance. | researchgate.net |
| Anisole | Side-chain functional groups | Facile H-abstraction from side-chain functional groups. | researchgate.net |
Theoretical Studies of Radical-Radical Reactions (e.g., HO₂• + HN₂)
Theoretical and computational chemistry provides essential insights into the mechanisms and kinetics of radical-radical reactions that are difficult to study experimentally. acs.orgrsc.org These studies employ high-level quantum mechanical methods, such as CCSD(T), and density functional theory (DFT) to map out potential energy surfaces and calculate reaction rate constants using theories like variational transition state theory (VTST). rsc.orgresearchgate.netresearchgate.net
An important class of such reactions involves the this compound (HO₂•) reacting with other peroxy radicals (RO₂•). For example, the reaction between HO₂• and the n-butyl peroxy radical (n-C₄H₉O₂•) has been studied computationally. researchgate.net These reactions can proceed on both singlet and triplet potential energy surfaces, with hydrogen abstraction pathways often being the most feasible. researchgate.netresearchgate.net The self-reaction of HO₂• has also been a subject of extensive theoretical investigation, particularly regarding the catalytic role of water molecules, which can facilitate the reaction through a stepwise mechanism. rsc.org
Theoretical studies also extend to reactions of HO₂• with amine-related radicals. The hydrogen abstraction reactions by HO₂• from primary amines have been investigated, revealing that abstraction from the carbon atom adjacent to the NH₂ functional group is the dominant pathway. rsc.org While a specific theoretical study on HO₂• + HN₂ was not found in the provided search results, the methodologies used for other radical-radical reactions, such as HO₂• with methyl peroxy (CH₃O₂•) or isopropyl peroxy (i-C₃H₇O₂•) radicals, are directly applicable. researchgate.net These computational approaches are crucial for developing accurate kinetic models for combustion and atmospheric chemistry. acs.org
Heterogeneous Chemistry of this compound
Uptake Mechanisms on Atmospheric Aerosols
The heterogeneous uptake of hydroperoxy radicals (HO₂•) on atmospheric aerosols is a significant sink for these radicals, thereby influencing the oxidative capacity of the troposphere. magtech.com.cnresearchgate.net This process involves the mass transport of HO₂• to the aerosol surface, followed by accommodation at the surface and subsequent reaction either on the surface or within the aerosol bulk. pnas.org The efficiency of this process is described by the uptake coefficient (γ), which is the probability that a collision of a gas-phase molecule with an aerosol particle results in its irreversible removal. d-nb.info
Laboratory studies have shown that the uptake mechanism and its efficiency are highly dependent on the aerosol's chemical composition and physical state. leeds.ac.ukcopernicus.org The uptake process can be limited by gas-phase diffusion, surface accommodation, or bulk-phase reactions. pnas.org For aqueous aerosols, HO₂• dissolves and can then dissociate into H⁺ and O₂⁻ or react with other species. The presence of transition metal ions (TMIs) like copper (Cu(II)) and iron (Fe(II)) in the aqueous phase can dramatically enhance the uptake rate through catalytic redox cycles. copernicus.orgrsc.org Quantum chemistry calculations suggest that it is energetically favorable for the HO₂• radical to bind to the surface of a water cluster, indicating that surface interactions play a key role. pnas.org
Influence of Aerosol Composition (Inorganic vs. Organic)
The composition of atmospheric aerosols, which can be broadly categorized as inorganic, organic, or a mixture, strongly influences the uptake coefficient (γ) of the this compound (HO₂•).
Inorganic Aerosols: For dry inorganic salt particles, such as ammonium (B1175870) sulfate or sodium chloride, the HO₂• uptake coefficient is generally very low, often below detection limits (γ ≤ 0.002). magtech.com.cnleeds.ac.uk However, for aqueous inorganic aerosols, the uptake is more significant. leeds.ac.uk The presence of transition metal ions (TMIs), particularly copper (Cu(II)), in aqueous inorganic aerosols dramatically enhances γ. rsc.org The catalytic effect of Cu(II) is reported to be about two orders of magnitude higher than that of Fe(II). rsc.org The uptake coefficient on copper-doped aerosols can approach the mass accommodation limit. copernicus.org
Organic Aerosols: The uptake of HO₂• onto organic aerosols is more complex and varies with the type of organic material. For hydrophobic organic particles like stearic acid, uptake is minimal (γ ≤ 0.002). leeds.ac.uk For wet, more soluble organic aerosols like glutaric and malonic acids, the uptake coefficients are similar to those for wet inorganic salts without TMIs (γ = 0.002–0.007). leeds.ac.uk However, the presence of certain organic compounds, such as ethylenediaminetetraacetic acid (EDTA), can decrease the HO₂• uptake on copper-doped aerosols by chelating the metal ions, thereby inhibiting their catalytic activity. researchgate.net Studies on secondary organic aerosol (SOA) have shown relatively low uptake coefficients, though the values can differ depending on the SOA precursor and its properties, such as viscosity. researchgate.netcopernicus.org
Table 3: HO₂• Uptake Coefficients (γ) on Various Aerosol Types This table presents a summary of experimentally determined uptake coefficients for the this compound on different types of aerosol particles, illustrating the impact of composition.
| Aerosol Type | Composition | Condition | Uptake Coefficient (γ) | Reference |
| Inorganic | Dry Salt Particles | Dry | ≤ 0.002 | magtech.com.cnleeds.ac.uk |
| Inorganic | (NH₄)₂SO₄, NaCl, NH₄NO₃ | Aqueous (Wet) | 0.002 - 0.02 | magtech.com.cnleeds.ac.uk |
| Inorganic | Cu(II)-doped (NH₄)₂SO₄ | Aqueous (Wet) | ~0.5 | copernicus.orgrsc.org |
| Organic | Stearic Acid, Squalane | Hydrophobic | ≤ 0.002 | leeds.ac.uk |
| Organic | Glutaric Acid, Malonic Acid | Aqueous (Wet) | 0.002 - 0.007 | leeds.ac.uk |
| Organic | Humic Acid | Aqueous (Wet) | Humidity Dependent, Fast | leeds.ac.uk |
| SOA | α-pinene derived | - | < 0.001 | researchgate.net |
| SOA | TMB derived | - | 0.004 ± 0.002 | researchgate.net |
Effects of Relative Humidity and Temperature on Uptake Coefficients
Relative humidity (RH) and temperature are critical environmental factors that modulate the heterogeneous uptake of the this compound (HO₂•) on atmospheric aerosols.
Effect of Relative Humidity: RH is a key trigger for the uptake process, primarily because it controls the amount of liquid water present in the aerosol (aerosol liquid water content, ALWC). copernicus.orgfrontiersin.org There is a consensus that HO₂• uptake is significantly enhanced on aqueous aerosols compared to dry particles. leeds.ac.uk For many inorganic and some organic aerosols, the uptake coefficient (γ) increases with increasing RH. d-nb.infocopernicus.org For example, on copper-doped sucrose (B13894) aerosols, γ was observed to increase from ~0.01 at 17% RH to ~0.22 at RH above 65%. copernicus.org This dependence is linked to the increased volume for aqueous-phase reactions and potentially lower viscosity, which reduces diffusion limitations within the particle. copernicus.org However, for some inorganic salt aerosols, γ was not significantly impacted by RH in the range of 3.5-9.5, suggesting the mechanism is more complex than simple water uptake. leeds.ac.uk
Effect of Temperature: The effect of temperature on the HO₂• uptake coefficient is less straightforward and can depend on the aerosol composition and phase. For wet ammonium nitrate (B79036) aerosols, faster HO₂• uptake was observed at a low temperature (10°C) compared to room temperature. leeds.ac.uk This negative temperature dependence is also a feature of the aqueous-phase recombination mechanism that is thought to drive uptake in some models. d-nb.info However, for dry ammonium sulfate aerosols, no uptake was observed over a temperature range of 0-20°C. leeds.ac.uk Theoretical models incorporating the temperature dependence of the Henry's law constant and reaction rates are used to parameterize these effects for inclusion in larger atmospheric models. d-nb.info
Role in Oxidative Aging of Organic Aerosols
The this compound (HO₂) plays a significant role in the multiphase oxidative aging of atmospheric organic aerosols (OA), a process that modifies their chemical and physical properties. researchgate.net The interaction of gas-phase radicals with aerosol particles is a key pathway for this transformation. While traditionally high concentrations of hydroxyl (•OH) radicals were used in laboratory studies, recent research indicates that under atmospheric conditions, the kinetics of OA heterogeneous oxidation can be significantly faster, potentially by two to three orders of magnitude. acs.orgresearchgate.net
A critical mechanism in this aging process is the reaction of hydroperoxy radicals with organic peroxy radicals (RO₂•) on the surface of aerosols. nih.govacs.org This heterogeneous reaction leads to the formation of organic hydroperoxides (ROOH), which have been directly observed using advanced mass spectrometry techniques. nih.govacs.org The formation of ROOH can account for a substantial fraction of the oxidation products, with its contribution varying based on the chemical structure of the parent organic aerosol. acs.org
This process is greatly accelerated by an intermolecular autoxidation mechanism. acs.org In this mechanism, particle-phase peroxy radicals mediate a chain reaction that enhances the formation of not only organic hydroperoxides but also alcohols and various fragmentation products. acs.orgresearchgate.net This autoxidation pathway is crucial for understanding the rapid evolution of OA. With this mechanism, the estimated timescale for the oxidative aging of organic aerosols in the atmosphere is reduced to a period ranging from less than a day to several days. acs.orgresearchgate.net
Furthermore, the formation of highly oxidized multifunctional compounds (HOMs), which are key contributors to the mass of secondary organic aerosols (SOA), often involves hydroperoxy groups. tandfonline.com These HOMs are typically formed via gas-phase autoxidation, where an initial alkylperoxy radical (RO₂•) undergoes multiple oxygen additions before condensing into the particle phase. tandfonline.com
Surface-Catalyzed Reactions Involving this compound
The uptake of hydroperoxy radicals onto the surface of aerosol particles is a critical heterogeneous process that can act as a significant sink for radicals in the troposphere. leeds.ac.ukcopernicus.org The efficiency of this process is quantified by the uptake coefficient (γ), which represents the probability that a radical colliding with an aerosol surface will be removed by reaction. leeds.ac.uk
The chemical composition of the aerosol plays a determinative role in the kinetics of HO₂ uptake. The presence of transition metal ions, particularly copper (Cu) and iron (Fe), dissolved in the aerosol's aqueous phase can catalyze the conversion of HO₂. copernicus.org Research has proposed a catalytic cycle involving the redox coupling of Cu(I)/Cu(II) and Fe(II)/Fe(III) that can rapidly and efficiently convert HO₂ into water (H₂O). copernicus.org This pathway acts as a terminal sink for HOx radicals (HOx ≡ OH + HO₂). copernicus.org In the absence of this coupled system, such as in the presence of only copper ions, HO₂ is typically converted to hydrogen peroxide (H₂O₂), which can later photolyze to regenerate OH and subsequently HO₂ radicals, making the sink less permanent. copernicus.org
Laboratory and field studies have reported a wide range of uptake coefficients, reflecting the complexity and variability of atmospheric aerosols. Values for γ(HO₂) have been measured from less than 0.01 to over 0.4. researchgate.net For inorganic salt aerosols like sodium chloride and ammonium sulfate, the uptake coefficient is generally small (γ < 0.01), unless they are doped with transition metals. leeds.ac.uk The physical state and properties of the aerosol, such as its liquid water content and pH, also influence the reaction rates. leeds.ac.ukcopernicus.org For instance, the uptake on humic acid particles has been shown to be dependent on relative humidity. leeds.ac.uk
Table 1: Measured Uptake Coefficients (γ) of this compound on Various Aerosol Types
| Aerosol Type | Relative Humidity (RH) | Measured Uptake Coefficient (γ) | Source |
| Copper-doped Ammonium Sulfate | 50% | Varies with surface area | leeds.ac.uk |
| Sodium Chloride | 30-75% | 0.005 ± 0.003 | leeds.ac.uk |
| Ammonium Sulfate (buffered) | 30-75% | 0.005 ± 0.003 | leeds.ac.uk |
| Humic Acid | 30-75% | 0.008 - 0.060 | leeds.ac.uk |
| Ambient Aerosol (Beijing) | N/A | 0.002 - 0.15 (Average: 0.070 ± 0.035) | copernicus.org |
| Ambient Aerosol (Kyoto, Japan) | N/A | 0.08 - 0.36 | researchgate.net |
In polluted environments with high concentrations of nitrogen oxides (NOx), the primary loss pathway for HO₂ is often its reaction with nitric oxide (NO). copernicus.orgwhiterose.ac.uk However, in regions with lower NOx levels or high aerosol loadings, the heterogeneous uptake onto aerosol surfaces can become a dominant loss process, significantly impacting radical concentrations and, consequently, atmospheric chemistry, including ozone production. researchgate.netcopernicus.org
Role of Hydroperoxy Radical in Specific Chemical Environments
Atmospheric Chemistry and Climate Systems
The hydroperoxy radical (HO₂) is a pivotal, short-lived intermediate in atmospheric chemistry, profoundly influencing air quality and climate. Its chemistry is integral to the processes that control the composition of the troposphere.
The troposphere's ability to cleanse itself of pollutants is primarily driven by oxidation, a process in which the hydroxyl radical (OH) is the main detergent. utoronto.calu.se The this compound (HO₂) is intrinsically linked to OH through a chemical cycle known as the HOₓ cycle (HOₓ = OH + HO₂). This cycle sustains the atmosphere's oxidative capacity. uh.eduleeds.ac.uk
The this compound's role in tropospheric ozone (O₃) chemistry is dichotomous, acting as a key ingredient for either its production or destruction depending on the prevailing chemical environment, particularly the concentration of nitrogen oxides (NOₓ = NO + NO₂). numberanalytics.comacs.org
In high-NOₓ environments , such as polluted urban areas, HO₂ is a critical component of the photochemical smog formation process, leading to a net production of ozone. frontiersin.orgcopernicus.org The cycle is initiated by the oxidation of VOCs or CO by OH, which generates HO₂. uh.edunumberanalytics.com This HO₂ radical then efficiently reacts with nitric oxide (NO) to form nitrogen dioxide (NO₂), regenerating OH in the process. uh.edugatech.edu The subsequent photolysis (breakdown by sunlight) of NO₂ releases an oxygen atom that combines with molecular oxygen (O₂) to create ozone. numberanalytics.comnoaa.gov
Simplified Ozone Production Cycle (High NOₓ):
CO + OH → CO₂ + H
H + O₂ → HO₂
HO₂ + NO → OH + NO₂
NO₂ + sunlight → NO + O
O + O₂ → O₃
In low-NOₓ environments , characteristic of remote, pristine regions like forests or oceans, HO₂ primarily contributes to ozone destruction. harvard.eduwisc.edu In the absence of sufficient NO to react with, HO₂ reacts directly with ozone molecules, converting them back into molecular oxygen. nasa.govnih.gov This reaction represents a major sink for tropospheric ozone and is a key part of the natural balance of this important atmospheric constituent. copernicus.orgnasa.gov
Ozone Destruction Reaction (Low NOₓ):
HO₂ + O₃ → OH + 2O₂
This dual role underscores the complexity of atmospheric chemistry, where the impact of a single chemical species like HO₂ can vary dramatically with its surroundings.
To accurately simulate air quality and climate, atmospheric models must correctly represent the budget of key radicals, including the sources and sinks of HO₂. copernicus.org "Closure studies," which compare direct measurements of radical concentrations with model predictions, are essential for validating our understanding of atmospheric chemistry. d-nb.info
These studies have often revealed significant discrepancies, particularly for HO₂. In many environments, especially those with high emissions of biogenic volatile organic compounds (BVOCs) like isoprene (B109036) from forests, models frequently underestimate observed HO₂ concentrations. copernicus.orgcopernicus.orgresearchgate.net This issue, sometimes part of a broader "HOₓ paradox," suggests that there are either unknown sources of HO₂ or that its removal processes are overestimated in current chemical mechanisms. copernicus.orgwhiterose.ac.uk For example, some studies have found that models can overestimate HO₂ in certain conditions, while underestimating it in others, highlighting the complexity of the chemical systems. copernicus.orgcopernicus.org
Resolving these discrepancies is a major focus of atmospheric research. It involves detailed laboratory experiments, extensive field campaigns in diverse locations, and the refinement of chemical schemes within models. researchgate.netresearchgate.net Failure to close the radical budget has significant implications for the accuracy of ozone and secondary aerosol predictions. d-nb.infocopernicus.org
Table 1: Examples of HO₂ Discrepancies in Field Campaigns This table presents a summary of findings from various studies comparing modeled and measured HO₂ concentrations, illustrating the ongoing challenge in atmospheric chemistry.
| Campaign/Environment | Observation | Potential Explanation(s) | References |
| Isoprene-dominated forests | Models often underestimate OH, while HO₂ shows large discrepancies. copernicus.org | Missing OH recycling pathways from isoprene oxidation that do not require NO. copernicus.org | copernicus.org |
| Non-isoprene forested environments (e.g., pine) | Significant model underprediction of both OH and HO₂ under low-NO conditions. copernicus.org | Additional HO₂ production from unimolecular radical reactions and photolysis of oxygenated products. copernicus.org | copernicus.org |
| Urban/Suburban (e.g., Houston, TX) | Higher-than-expected HO₂ at high NO levels. uh.edu | Unknown photochemistry involving nitrogen and hydrogen oxides or emissions of unmeasured organic species. uh.edunoaa.gov | uh.edunoaa.gov |
| Rural forest (PROPHET-AMOS) | Models using the Leuven Isoprene Mechanism (LIM1) overestimated daytime HO₂ by ~65% and total peroxy radicals by over 100%. copernicus.orgresearchgate.net | Models may be missing a significant daytime radical sink or overestimating the rate of secondary product formation. researchgate.netresearchgate.net | copernicus.orgresearchgate.netresearchgate.net |
| Arctic (ARCTAS campaign) | Standard gas-phase models overestimate observed HO₂ and H₂O₂. copernicus.orgnasa.gov | A missing sink, hypothesized to be the uptake of HO₂ by aerosols, which is enhanced at low temperatures. nasa.gov | copernicus.orgnasa.gov |
Secondary organic aerosols (SOAs) are microscopic particles formed in the atmosphere from the oxidation of VOCs, and they have significant impacts on climate and human health. The this compound is deeply involved in their formation.
The initial oxidation of VOCs by OH creates organic peroxy radicals (RO₂). The fate of these RO₂ radicals is a critical determinant of SOA yield and composition. One key pathway is the reaction between RO₂ and HO₂. caltech.edu
RO₂ + HO₂ → ROOH + O₂
This reaction forms organic hydroperoxides (ROOH), which are often less volatile than their parent compounds and can partition into the particle phase, contributing to SOA mass. nasa.gov The competition between this reaction and the reaction of RO₂ with NO is crucial. In low-NOₓ environments, the RO₂ + HO₂ pathway is more dominant. acs.orgcaltech.edu Conversely, in high-NOₓ conditions, the RO₂ + NO reaction prevails, often leading to different, sometimes more volatile, products and thus affecting SOA yields. caltech.edu
Furthermore, the ratio of HO₂ to RO₂ can influence SOA formation. kit.edureading.ac.uk Studies have shown that increasing this ratio can inhibit the formation of certain aerosol components, like dimers, especially at lower temperatures. kit.eduresearchgate.net HO₂ also plays a role in terminating autoxidation chain reactions, a process that forms highly oxygenated molecules (HOMs). HOMs are extremely low-volatility compounds that are very efficient at forming new aerosol particles. pnas.org
To forecast air quality and project future climate scenarios, scientists rely on sophisticated regional and global atmospheric models, such as GEOS-Chem and WRF-Chem. nasa.govgithub.io The accurate representation of HO₂ chemistry is a cornerstone of these models. nasa.govcopernicus.org
These models incorporate complex chemical mechanisms that simulate thousands of reactions governing the lifecycle of HOₓ radicals and related species. nasa.govgithub.io For example, the GEOS-Chem model includes a detailed HOₓ-NOₓ-VOC-O₃-BrOₓ chemistry scheme to simulate atmospheric composition. nasa.gov
Model simulations incorporating this chemistry are used to:
Forecast air pollution: Predict daily concentrations of pollutants like ozone and particulate matter. nasa.gov
Assess emission control strategies: Evaluate how reducing emissions of NOₓ and VOCs will affect ozone levels in different regions. ccacoalition.org
Investigate chemistry-climate feedbacks: Study how rising temperatures and changing water vapor concentrations will alter the atmosphere's oxidative capacity, which is controlled by OH and HO₂. nih.govenvchemgroup.com
Understand pollutant transport: Track the movement of pollutants across continents, which is governed by their atmospheric lifetime against oxidation by OH, a process sustained by HO₂. utoronto.ca
Continuous efforts are underway to improve these models by incorporating new findings from laboratory and field studies, particularly to resolve the radical budget closure issues and improve the simulation of secondary pollutants. copernicus.orgnasa.gov For instance, some modeling studies have incorporated the uptake of HO₂ on aerosol surfaces, which can be a significant radical sink under certain conditions, such as in the cold Arctic troposphere or in regions with high aerosol loading. nasa.govcopernicus.orgnih.gov
Combustion Chemistry and Autoignition Phenomena
The this compound is a central figure in the chemical kinetics of combustion, especially in the low-temperature oxidation pathways that lead to autoignition—the spontaneous ignition of a fuel-air mixture. pnas.orgnih.gov This phenomenon is critical in advanced engine designs but is also the cause of engine knock in traditional spark-ignition engines. researchgate.netsae.org
At temperatures below approximately 900 K, the oxidation of hydrocarbon fuels proceeds via a complex sequence of radical chain reactions. An alkyl radical (R•), formed from the fuel, rapidly adds molecular oxygen to form an alkylperoxy radical (RO₂•). nih.gov This radical can then isomerize to form a hydroperoxyalkyl radical (•QOOH). The subsequent reactions of •QOOH are crucial for low-temperature reactivity and often lead to the formation of HO₂ radicals. mdpi.com
The accumulation of HO₂ is a key indicator of pre-ignition chemistry. researchgate.netsae.org Its reaction H + O₂ (+M) ⇌ HO₂ is fundamental, and the subsequent reactions of HO₂, particularly its role in producing the highly reactive OH radical, drive the system towards ignition. unibs.it For example, the self-reaction of HO₂ produces hydrogen peroxide (H₂O₂). researchgate.net
HO₂ + HO₂ → H₂O₂ + O₂
The thermal decomposition of H₂O₂ into two OH radicals is a critical chain-branching step that causes a rapid increase in radical concentrations, leading to a runaway reaction and autoignition. researchgate.net The concentration of HO₂ has been identified as a robust marker for predicting the onset of engine knock, showing a distinct accumulation before autoignition and a sharp decrease afterward. researchgate.netsae.orgresearchgate.net The chemistry of HO₂ is thus an essential component of kinetic models used to simulate and control combustion processes in engines. unibs.ityamaha-motor.com
Interstellar and Astrochemistry
The this compound (HO₂•) is a key intermediate in the chemical networks of the interstellar medium (ISM), particularly in the processes that form water and other complex molecules.
The this compound has been successfully detected in the interstellar medium. aanda.org Its detection was first reported in the ρ Ophiuchi A (ρ Oph A) molecular cloud, a well-known star-forming region. arxiv.orgastrochymist.org The observations were carried out using millimeter-wavelength telescopes like the IRAM 30m and APEX, which targeted specific rotational transitions of the HO₂• molecule. aanda.orgarxiv.org
Five distinct spectral lines corresponding to seven molecular transitions of HO₂• were identified in ρ Oph A. aanda.orgarxiv.org Analysis of these observations yielded a fractional abundance of HO₂• relative to molecular hydrogen (H₂) of approximately 1 x 10⁻¹⁰. aanda.orgarxiv.org This abundance is comparable to that of hydrogen peroxide (H₂O₂), which was also detected in the same cloud. arxiv.orgaanda.org The detection was significant as it had been predicted by astrochemical models that sought to explain the observed abundance of H₂O₂. aanda.orgarxiv.org An upper limit on the fractional abundance of HO₂• of 4 x 10⁻¹¹ has been estimated for the Sagittarius B2(N) molecular cloud. arxiv.org
The formation of the this compound in the ISM is thought to occur through both gas-phase reactions and, more importantly, chemistry on the surfaces of cold interstellar dust grains. arxiv.orgmdpi.com
Grain Surface Chemistry: The prevailing theory is that HO₂• is formed efficiently on the icy mantles of dust grains. arxiv.org These grains act as catalytic sites, allowing adsorbed atoms and molecules to meet and react. The main formation pathways for HO₂• on grain surfaces are:
Hydrogenation of Molecular Oxygen: An adsorbed hydrogen atom (H) reacts with an adsorbed oxygen molecule (O₂). arxiv.org This is considered a primary pathway at later stages of cloud evolution when O₂ is more available on the grain surface. aanda.org
H (ads) + O₂ (ads) → HO₂• (ads)
Reaction of Oxygen and Hydroxyl Radicals: An adsorbed oxygen atom (O) reacts with an adsorbed hydroxyl radical (OH•). This is thought to be a significant channel in the early stages of molecular clouds. aanda.orgarxiv.org
O (ads) + OH• (ads) → HO₂• (ads)
Once formed on the grain surface, the HO₂• radical is a direct precursor to hydrogen peroxide via further hydrogenation (HO₂• + H → H₂O₂). oup.com Both HO₂• and H₂O₂ can then be released into the gas phase through non-thermal desorption mechanisms (e.g., induced by cosmic rays or UV photons) or thermal desorption in warmer regions, where they can be detected by radio telescopes. arxiv.orgmdpi.com The successful detection of HO₂• provides strong validation for these grain surface chemistry models, which are crucial for understanding the formation of water in the universe. aanda.orgarxiv.org
Contribution to Water and Hydrogen Peroxide Formation in Space
The this compound (HO₂•) is a pivotal intermediate in the chemical network leading to the formation of water (H₂O) and hydrogen peroxide (H₂O₂) in the vast, cold expanses of interstellar space. The synthesis of these molecules is not efficient in the gas phase under the conditions of dark molecular clouds. Instead, it is widely accepted that they form on the surfaces of icy dust grains. nih.govnih.gov These grains act as catalytic sites where atoms and molecules can meet and react.
The primary pathway to water formation in these environments begins with the association of atomic hydrogen (H) and molecular oxygen (O₂) on the grain surface. nih.gov This process involves a series of hydrogenation steps, with the this compound as a crucial precursor. The reaction sequence is initiated by the addition of a hydrogen atom to an oxygen molecule, a barrierless reaction that readily forms the this compound. canada.ca
Reaction Pathway on Interstellar Grains:
H + O₂ → HO₂•
HO₂• + H → H₂O₂
H₂O₂ + H → H₂O + •OH
•OH + H → H₂O
This sequence shows that the this compound is directly hydrogenated to form hydrogen peroxide. researchgate.netontosight.ai The newly formed hydrogen peroxide can then be further hydrogenated, leading to the production of a water molecule and a hydroxyl radical (•OH). ontosight.aioup.com The hydroxyl radical can subsequently react with another hydrogen atom to form a second water molecule. researchgate.net
Observational evidence strongly supports this model. Hydrogen peroxide was first detected in the interstellar medium towards the ρ Ophiuchi A cloud. mdpi.commdpi.com Subsequent observations in the same region also successfully detected the this compound. canada.cadergipark.org.trwikipedia.org The observed abundances of HO₂• and H₂O₂ were found to be consistent with astrochemical models that posit HO₂• as a key intermediate in the grain-surface formation of water. canada.cadergipark.org.tr The detection of these precursors provides critical validation for our current understanding of how water, a molecule essential for life, is formed and distributed throughout the cosmos. nih.govCurrent time information in Kuala Lumpur, MY.
| Reaction | Reactants | Products | Environment | Significance |
| 1 | H + O₂ | HO₂• | Interstellar Grain Surface | Formation of the this compound. canada.caresearchgate.net |
| 2 | HO₂• + H | H₂O₂ | Interstellar Grain Surface | Formation of hydrogen peroxide from the this compound. researchgate.netontosight.aioup.com |
| 3 | H₂O₂ + H | H₂O + •OH | Interstellar Grain Surface | First step in the conversion of hydrogen peroxide to water. ontosight.aioup.com |
| 4 | •OH + H | H₂O | Interstellar Grain Surface | Final step in water formation from the hydroxyl radical. researchgate.net |
| 5 | O + •OH | HO₂• | Interstellar Grain Surface | Alternative early-stage formation pathway for the this compound. canada.cadergipark.org.tr |
Biological Redox Processes and Radical Interactions
In biological systems, the this compound and its conjugate base, the superoxide (B77818) anion (O₂•⁻), are key reactive oxygen species (ROS). The equilibrium between these two forms is governed by the pH, with a pKa of approximately 4.8. wikipedia.org At physiological pH, the superoxide anion dominates, but the uncharged, lipophilic nature of the this compound allows it to more readily cross cell membranes and initiate processes like lipid peroxidation. wikipedia.orgmdpi.comnih.gov
Role as a Reducing Agent and Synergy with Antioxidant Mechanisms
While often viewed as a damaging oxidant, the this compound possesses a dual chemical nature, also acting as a reducing agent in certain contexts. nih.gov This reducing capability is particularly significant in its interaction with antioxidant systems. Many antioxidants, such as α-tocopherol (vitamin E), function by donating a hydrogen atom to chain-carrying peroxyl radicals, thereby becoming an antioxidant radical (A•). The this compound can regenerate the active antioxidant by donating a hydrogen atom to this radical form. nih.govtandfonline.com
Regeneration Reaction:
A• + HO₂• → AH + O₂
This process creates a synergistic effect, where the this compound, often generated as a byproduct of oxidative stress, helps to recycle the primary antioxidant, thus prolonging its protective effect. nih.govresearchgate.net This synergy has been observed with various antioxidants, including phenols and aromatic amines. nih.gov For instance, compounds like γ-terpinene are effective sources of HO₂• and act as co-antioxidants with species like quinones and nitroxides, which can be reduced by HO₂• to form species capable of catalytic radical trapping. researchgate.netmdpi.com This mechanism is also believed to contribute to the antioxidant activity of melanin-like polymers. nih.govresearchgate.net
Interactions with Other Biological Radicals (General Principles)
The this compound is part of a complex network of radical interactions within biological systems. Its reactivity is closely tied to that of other key radical species.
Superoxide (O₂•⁻): As the conjugate base of HO₂•, superoxide is in constant equilibrium with it in aqueous environments. wikipedia.orgwikipedia.org The enzyme superoxide dismutase (SOD) catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide, which is a primary defense against superoxide-mediated damage. mdpi.commdpi.com However, the this compound form is more reactive in certain damaging processes, such as initiating lipid peroxidation by abstracting hydrogen atoms from polyunsaturated fatty acids. nih.govwikipedia.org
Nitric Oxide (•NO): The this compound reacts with nitric oxide, a crucial signaling molecule, to produce nitrogen dioxide (•NO₂). wikipedia.orgwikipedia.org This reaction can influence the bioavailability of nitric oxide and contribute to the formation of other reactive nitrogen species.
Alkylperoxyl Radicals (ROO•): In the process of lipid peroxidation, the this compound can be formed from the fragmentation of certain alkylperoxyl radicals. nih.govresearchgate.net It can also react with alkylperoxyl radicals. Some antioxidant systems, like certain cerium oxide nanoparticles, are being explored for their ability to catalyze the cross-dismutation of alkylperoxyl and hydroperoxy radicals, effectively terminating oxidative chain reactions. acs.org
Tyrosyl Radicals (Tyr•): The reaction between tyrosyl radicals (formed from the oxidation of tyrosine residues in proteins) and superoxide/hydroperoxyl radical is nearly diffusion-limited. This reaction leads to the formation of tyrosine hydroperoxide derivatives, which represents a significant pathway for protein modification under oxidative stress. nih.govacs.org
These interactions underscore the this compound's multifaceted role in biology, acting not just as a static species but as a dynamic participant in a web of radical-mediated pathways that are central to cell signaling, oxidative stress, and antioxidant defense.
Advanced Methodologies for Characterization and Detection of Hydroperoxy Radical
Spectroscopic Techniques
Spectroscopic methods are at the forefront of hydroperoxy radical detection, offering high sensitivity and selectivity. These techniques probe the electronic and vibrational energy levels of the molecule, providing a unique fingerprint for its identification and quantification.
Laser-Induced Fluorescence (LIF) and Fluorescence Assay by Gas Expansion (FAGE)
Laser-Induced Fluorescence (LIF) is a highly sensitive and selective method for detecting specific molecules. For the this compound, direct detection by LIF is not feasible. Instead, an indirect approach is used where HO₂ is chemically converted to the hydroxyl radical (OH) by reaction with nitric oxide (NO). semanticscholar.orgcopernicus.org The resulting OH radical is then detected by LIF. semanticscholar.orgcopernicus.org
The Fluorescence Assay by Gas Expansion (FAGE) technique is a specialized application of LIF developed for the detection of low-concentration free radicals in the atmosphere. ametsoc.org In FAGE, ambient air is drawn through a pinhole into a low-pressure chamber. leeds.ac.ukmpic.de This expansion reduces collisional quenching of the excited OH radicals, thereby extending their fluorescence lifetime and allowing for temporal filtering of the fluorescence signal from laser scatter. leeds.ac.uk A pulsed laser, typically tuned to 308 nm, excites the OH radicals, and the subsequent fluorescence is detected by a photomultiplier tube. leeds.ac.ukmpic.de
This method has been widely used for atmospheric measurements of both OH and HO₂ radicals. ametsoc.orgceda.ac.uk However, a known interference in HO₂ detection by FAGE arises from the reaction of some organic peroxy radicals (RO₂) with the added NO, which can also produce HO₂ and subsequently OH, leading to an overestimation of the ambient HO₂ concentration. copernicus.orgd-nb.info The conversion efficiency of various RO₂ radicals to HO₂ must be characterized for each instrument to accurately quantify this interference. d-nb.info For instance, studies have shown that alkene-derived RO₂ radicals can have a conversion efficiency of approximately 80%, while alkane-derived RO₂ have a much lower efficiency of about 20%. d-nb.info
Table 1: Performance Characteristics of FAGE Instruments for HO₂ Detection
| Parameter | Value | Reference |
| Detection Limit (HO₂) (1000 mbar) | 1.6 × 10⁶ molecules cm⁻³ (30 s averaging) | copernicus.org |
| Detection Limit (HO₂) (Ambient) | 1.1 × 10⁶ molecules cm⁻³ (60 s integration) | nih.gov |
| Detection Limit (OH) (Ambient) | 6 × 10⁵ molecules cm⁻³ (30 s integration) | leeds.ac.uk |
| Typical Operating Pressure | ~1 Torr | leeds.ac.uk |
| Excitation Wavelength | 308 nm | mpic.de |
Cavity Ring-Down Spectroscopy (CRDS) and Faraday Rotation CRDS
Cavity Ring-Down Spectroscopy (CRDS) is a highly sensitive direct absorption technique that measures the decay rate of light in a high-finesse optical cavity. nih.govrsc.org The presence of an absorbing species, such as the this compound, increases the rate of decay, and its concentration can be determined using the Beer-Lambert law. optica.org This method offers the advantage of providing an absolute measurement without the need for calibration. copernicus.org
CRDS has been successfully employed for the direct measurement of HO₂ radicals, often using a diode laser operating in the near-infrared region to probe the first O-H overtone of the radical. copernicus.orgoptica.org Recent advancements have focused on developing portable CRDS instruments for field measurements and improving sensitivity by using narrow-linewidth lasers, which reduces noise and enhances the efficiency of light injection into the cavity. nih.govoptica.orgresearchgate.net
Faraday Rotation Cavity Ring-Down Spectroscopy (FR-CRDS) is an even more selective technique that combines CRDS with the measurement of the Faraday effect—the rotation of the plane of polarization of light in the presence of a magnetic field. researchgate.netwhiterose.ac.uk Since only paramagnetic species like the this compound exhibit a Faraday effect, this method is highly resistant to spectral interferences from diamagnetic molecules. researchgate.netacs.org FR-CRDS has shown potential for the sensitive detection of HO₂ radicals, particularly in complex environments like atmospheric pressure plasmas. researchgate.netwhiterose.ac.uk
Table 2: Comparison of CRDS and FR-CRDS for HO₂ Detection
| Technique | Principle | Advantages | Typical Wavelength | Detection Limit | References |
| CRDS | Measures light decay rate in a high-finesse cavity | Absolute quantification, high sensitivity | ~1506 nm | 7.3 × 10⁷ molecules/cm³ (1σ, 10s) | copernicus.orgoptica.orgresearchgate.net |
| FR-CRDS | Combines CRDS with Faraday rotation measurement | High selectivity for paramagnetic species, interference-free | ~1506 nm | N/A | researchgate.netwhiterose.ac.ukacs.org |
Time-Resolved Dual-Comb Spectroscopy (TR-DCS)
Time-Resolved Dual-Comb Spectroscopy (TR-DCS) is a powerful technique that allows for broadband, high-resolution spectral measurements with fast acquisition times. nih.gov This method utilizes two frequency combs with slightly different repetition rates to achieve multi-heterodyne interferometry. nih.gov TR-DCS is particularly well-suited for studying complex chemical kinetics, as it can simultaneously monitor multiple transient species. nih.govsinica.edu.tw
In the context of this compound research, TR-DCS has been used to investigate the formation of HOₓ (OH + HO₂) radicals from Criegee intermediates. nih.gov By employing a spectrometer capable of simultaneous acquisitions in two different molecular fingerprint regions (e.g., near 2.9 and 7.8 μm), researchers can detect and quantify multiple species like formaldehyde (B43269), OH, and HO₂ with microsecond time resolution. nih.govsinica.edu.tw This capability provides detailed insights into reaction mechanisms and pathways. nih.gov
Table 3: Key Features of TR-DCS for Radical Detection
| Feature | Description | Reference |
| Principle | Multi-heterodyne interferometry using two frequency combs. | nih.gov |
| Temporal Resolution | Microsecond time resolution. | nih.govsinica.edu.tw |
| Spectral Resolution | High resolution, capable of resolving rovibrational absorption lines. | nih.gov |
| Application | Simultaneous detection of multiple transient species (e.g., CH₂OO, CH₂O, OH, HO₂). | nih.govsinica.edu.tw |
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.gov ESR is highly specific for radicals and can provide information about their structure and environment. rsc.org
For highly reactive and short-lived radicals like the this compound, direct detection by ESR in the gas or liquid phase is challenging. Therefore, a technique called spin trapping is often employed. nih.gov In this method, a "spin trap," a diamagnetic molecule, reacts with the transient radical to form a more stable radical adduct that can be more easily detected by ESR. nih.gov Various spin traps, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), have been used to study the formation of hydroperoxy radicals in different chemical systems. nih.govdss.go.th ESR has also been combined with other techniques like high-performance liquid chromatography (HPLC) to separate and identify different radical adducts in complex mixtures. nih.gov
Table 4: Spin Traps Used in ESR for this compound Detection
| Spin Trap | Application | Reference |
| 5,5-dimethyl-1-pyrroline N-oxide (DMPO) | Trapping of peroxyl and alkoxyl radicals. | nih.gov |
| 2-methyl-2-nitrosopropane | Identification of methyl radicals. | nih.gov |
| Phenyl-N-tert-butylnitrone | Characterization of free radicals in aerobic conditions. | dss.go.th |
| 4-pyridyl-1-oxide-N-tert-butylnitrone | Characterization of free radicals in aerobic conditions. | dss.go.th |
Photoionization Mass Spectrometry (PIMS) and Threshold Photoelectron Spectroscopy (TPES)
Photoionization Mass Spectrometry (PIMS) is a powerful analytical technique that uses high-energy photons, often from a synchrotron source, to ionize molecules, which are then detected by a mass spectrometer. pnas.orgosti.gov By tuning the photon energy, PIMS can selectively ionize different species, allowing for the identification of reaction intermediates. pnas.org PIMS has been used to study the this compound, providing valuable data on its ionization energy and the photoionization cross-sections of related species like hydrogen peroxide. researchgate.netresearchgate.net
Threshold Photoelectron Spectroscopy (TPES) is a related technique that measures the kinetic energy of photoelectrons produced at the ionization threshold. polyu.edu.hk This provides detailed information about the vibrational and electronic states of the resulting cation. High-resolution TPES has been used to study the HO₂ radical, allowing for the precise determination of its adiabatic ionization energy (AIE) and the vibrational frequencies of the HO₂⁺ cation. aip.orgnih.gov These measurements are crucial for validating thermochemical data and theoretical models. aip.orgnih.gov
Table 5: Adiabatic Ionization Energies (AIE) of HO₂ Determined by Various Techniques
| Technique | AIE of HO₂ (eV) | Reference |
| TPES | 11.359 ± 0.003 | aip.orgnih.gov |
| PIMS | 11.352 ± 0.007 | aip.orgresearchgate.net |
| HeI PES | 11.35 ± 0.01 | aip.orgresearchgate.net |
| EIMS | 11.53 ± 0.02 | aip.org |
Chemiluminescence-Based Detection Methods
Chemiluminescence is the emission of light as a result of a chemical reaction. nih.gov This phenomenon can be exploited for the sensitive detection of certain species, including the this compound. acs.org One method involves the reaction of HO₂ with a synthetic analog of luciferin (B1168401), which produces a chemiluminescent signal that can be quantified. acs.orgacs.org This technique has been shown to be linear over a range of HO₂ concentrations and has a low detection limit. acs.org
Another chemiluminescence-based approach is the peroxy radical chemical amplifier. acs.org In this method, the reaction of HO₂ with excess NO produces OH and nitrogen dioxide (NO₂). The subsequent addition of carbon monoxide (CO) recycles OH back to HO₂, creating a chain reaction that amplifies the production of NO₂. The amplified NO₂ signal is then measured by luminol (B1675438) chemiluminescence. While this method is very sensitive, it can be subject to interferences from other atmospheric species. acs.org
Table 6: Characteristics of Chemiluminescence Methods for HO₂ Detection
| Method | Principle | Detection Limit | Reference |
| Luciferin Analog Reaction | Reaction of HO₂ with a synthetic luciferin analog produces light. | 0.1 nM (aqueous) | acs.orgacs.org |
| Peroxy Radical Chemical Amplifier | Chain reaction amplifies NO₂ production, which is detected by luminol chemiluminescence. | 1 pptv | acs.org |
Chemical Ionization Mass Spectrometry (CIMS) and its Variants
Chemical Ionization Mass Spectrometry (CIMS) has emerged as a powerful and versatile technique for the direct and highly sensitive detection of hydroperoxy radicals in the gas phase. acs.orgtandfonline.com The fundamental principle of CIMS involves the reaction of ambient HO₂ with a specific reagent ion in an ion-molecule reactor or flow tube. This reaction forms a stable cluster ion, which is then guided into a mass spectrometer for detection, typically a time-of-flight (TOF) or quadrupole mass spectrometer. copernicus.orgacs.org The concentration of HO₂ is proportional to the measured signal of the product ion. The high sensitivity of CIMS allows for the detection of trace atmospheric concentrations, often with detection limits in the parts-per-trillion (ppt) range. copernicus.orgacs.org
Several variants of CIMS have been developed, distinguished primarily by the reagent ion used to detect HO₂. The choice of reagent ion is critical as it determines the sensitivity, selectivity, and potential interferences of the measurement.
Bromide (Br⁻) CIMS : This has become a prominent method for direct HO₂ detection. copernicus.orgacs.org In this technique, bromide anions cluster with hydroperoxy radicals to form a Br⁻·HO₂ adduct that is detected by the mass spectrometer. copernicus.org Br⁻-CIMS offers excellent selectivity and is suitable for in-situ ground-based measurements. copernicus.org Studies have demonstrated measurement sensitivities of approximately 5.1 ± 1.0 counts per second (cps) per ppt (B1677978) for a bromide ion count rate of 10⁶ cps, achieving a 3σ lower detection limit of 0.7 ppt for a one-minute integration time. copernicus.org However, the sensitivity can be dependent on water vapor, which must be accounted for during calibration. copernicus.orgacs.org
Iodide (I⁻) CIMS : Iodide reagent ions have also been successfully used to measure peroxy radicals. researchgate.net One approach involves deriving HO₂ concentrations indirectly by measuring pernitric acid (HO₂NO₂), which is in thermal equilibrium with HO₂ and NO₂. copernicus.org By measuring HO₂NO₂ using I⁻-CIMS and knowing the NO₂ concentration and temperature, the HO₂ concentration can be calculated. acs.org This method has achieved detection limits for HO₂NO₂ as low as 0.2 pptv with a one-minute integration time. acs.org
Nitrate (B79036) (NO₃⁻) CIMS : While nitrate CIMS is highly sensitive for detecting species like sulfuric acid, its application for HO₂ can be more complex. copernicus.org It has been used in Peroxy Radical Chemical Ionization Mass Spectrometry (PeRCIMS) instruments, where HO₂ is first converted to the hydroxyl radical (OH) before detection. tandfonline.com This indirect detection can sometimes suffer from interferences from organic peroxy radicals (RO₂). acs.orgrsc.org
Trifluoromethoxide (CF₃O⁻) CIMS : The clustering chemistry of the CF₃O⁻ reagent ion has been exploited to develop a method for measuring various hydroperoxides, including hydrogen peroxide (H₂O₂). acs.org This technique provides high sensitivity (25 pptv for H₂O₂) and a fast time response of less than one second, making it particularly useful for airborne sampling. acs.org
A significant challenge in CIMS measurements is the potential for an instrumental background signal, which can be generated by the ion source itself. copernicus.org This background must be carefully quantified, often by overflowing the inlet with zero air, and subtracted from the measurements to derive accurate ambient concentrations. copernicus.org
| CIMS Variant (Reagent Ion) | Detection Principle | Typical Detection Limit | Key Research Findings/Characteristics | Reference |
|---|---|---|---|---|
| Bromide (Br⁻) | Direct detection via Br⁻·HO₂ cluster formation. | 0.7 ppt (1 min integration) | High selectivity; sensitivity is dependent on water vapor concentration. | copernicus.orgacs.org |
| Iodide (I⁻) | Indirectly derived from HO₂NO₂ measurements. | ~0.2-0.6 pptv for HO₂NO₂ (1 min integration) | Relies on the thermal equilibrium between HO₂, NO₂, and HO₂NO₂. | acs.org |
| Nitrate (NO₃⁻) | Used in PeRCIMS; involves chemical conversion of HO₂ to OH. | High sensitivity, but potential for RO₂ interference. | Can be configured to distinguish between HO₂ and RO₂ under specific conditions. | tandfonline.comcopernicus.org |
| Trifluoromethoxide (CF₃O⁻) | Measures various hydroperoxides via clustering. | 25 pptv for H₂O₂ (<1 s response) | Very fast time response, suitable for airborne measurements. | acs.org |
Experimental Reactor Systems for Kinetic Studies
To understand the fundamental reaction kinetics of the this compound, researchers utilize specialized reactor systems that allow for the study of chemical reactions under well-defined and controlled conditions of temperature, pressure, and reactant concentrations.
Flow Tube Reactors
Flow tube reactors are essential tools for studying the kinetics of gas-phase reactions, including those involving HO₂. copernicus.org In a typical setup, a laminar flow of a carrier gas (like air or an inert gas) is established through a tube, and reactants are introduced at specific points. copernicus.orgroyalsocietypublishing.org Radicals like HO₂ can be generated within the reactor, often through the flash photolysis of a precursor molecule (e.g., H₂O to make OH, which then reacts with a substance like CO to produce HO₂). copernicus.org
The concentration of the radical is monitored along the length of the tube or as a function of time, allowing for the determination of rate coefficients. copernicus.org These reactors can be coupled with highly sensitive detection techniques. For instance, laser-induced fluorescence (LIF) can be used to measure the decay of OH radicals, which can be related to HO₂ kinetics. copernicus.org More direct measurements of HO₂ exiting a laminar flow reactor have been achieved using methods like mid-infrared Faraday rotation spectroscopy, with sensitivities reaching below 1 part-per-million by volume (ppmv). acs.org Flow reactors operate over a wide range of temperatures (e.g., 420–1250 K) and pressures, providing crucial data for combustion and atmospheric models. royalsocietypublishing.org
| Parameter | Description | Example Application | Reference |
|---|---|---|---|
| Principle | A laminar flow of gas moves through a tube, with reactants added at specific points. Reaction progress is monitored over distance/time. | Studying the reaction of HO₂ with NO₂ in air at 1 atm. | copernicus.org |
| HO₂ Generation | Photolysis of precursors (e.g., H₂O, O₃, alkyl nitrites) or oxidation of fuels (e.g., dimethyl ether). | Photolysis of isopropyl nitrite (B80452) to produce HO₂ and NO for oxidation studies. | osti.gov |
| Detection Methods | Laser-Induced Fluorescence (LIF), Faraday Rotation Spectroscopy, Mass Spectrometry. | Direct in-situ quantification of HO₂ from dimethyl ether oxidation using Faraday rotation spectroscopy. | acs.org |
| Operating Conditions | Wide range of temperatures (420-1250 K) and pressures (atmospheric and higher). | Studying n-alkane oxidation to elucidate kinetic enhancing features. | royalsocietypublishing.org |
Jet-Stirred Reactors
A jet-stirred reactor (JSR) is a type of continuously stirred-tank reactor designed to achieve a highly uniform mixture of gases, ensuring that the composition and temperature are homogeneous throughout the reactor volume. nih.govresearchgate.net This is typically achieved by injecting reactant gases through nozzles at high velocity, which creates turbulent jets that intensely stir the mixture. researchgate.net JSRs are particularly well-suited for studying gas-phase kinetics in the low- to intermediate-temperature range (approx. 500-1200 K) and at various pressures, including supercritical conditions up to 100 atm or more. researchgate.netpnas.orgosti.gov
These reactors are invaluable for investigating the complex chemistry of hydrocarbon oxidation, where HO₂ is a critical intermediate species. pnas.orgaip.org By sampling the steady-state mixture exiting the reactor and analyzing it with techniques like gas chromatography or mass spectrometry, researchers can obtain detailed species profiles as a function of temperature. nih.govresearchgate.net The coupling of a JSR with advanced radical detection methods, such as Fluorescence Assay by Gas Expansion (FAGE), has enabled the direct quantification of OH and HO₂ radical mole fractions during low-temperature oxidation, providing benchmark data for kinetic models. pnas.org
Atmospheric Simulation Chambers
Atmospheric simulation chambers, also known as smog chambers, are large-scale experimental facilities designed to replicate atmospheric conditions in a controlled environment. acs.orgmdpi.com These chambers, which can be large Teflon bags or vessels, serve as a crucial link between simplified laboratory experiments and the complexity of the real atmosphere. acs.org They are used to study the intricate web of photochemical reactions that produce pollutants like ozone and secondary organic aerosol. mdpi.com
Within these chambers, the formation, transformation, and loss of hydroperoxy radicals can be studied over relevant atmospheric timescales (hours to days). acs.org Precursors like volatile organic compounds (VOCs) and nitrogen oxides (NOx) are injected, and photochemistry is initiated using artificial sunlight. acs.org A suite of advanced instruments is used to monitor the evolution of reactants, products, and radical intermediates. CIMS instruments are frequently deployed at simulation chambers, such as the SAPHIR chamber in Germany, to provide continuous, high-sensitivity measurements of HO₂. copernicus.orgcopernicus.org These experiments have been vital for testing the performance of CIMS against established techniques like LIF and for validating our understanding of HOₓ chemistry under realistic atmospheric gas mixtures. copernicus.orgcopernicus.org
Computational and Theoretical Investigations of Hydroperoxy Radical Chemistry
Development and Validation of Thermochemical Networks
The accurate determination of thermochemical properties for the hydroperoxy radical (HO₂) and its related species is crucial for understanding various chemical processes, including combustion, atmospheric chemistry, and biological systems. Computational and theoretical investigations have played a pivotal role in developing and validating robust thermochemical networks, especially where experimental data are scarce or challenging to obtain. These efforts often involve high-level quantum chemical calculations and advanced thermochemical methodologies.
Detailed Research Findings
One of the most significant advancements in this area is the application of the Active Thermochemical Tables (ATcT) approach. This method has been instrumental in establishing highly accurate enthalpies of formation for the HO₂ radical and its ionic forms. Through ATcT, the standard enthalpy of formation for HO₂ at 298 K has been determined as 2.94 ± 0.06 kcal mol⁻¹ (equivalent to 3.64 ± 0.06 kcal mol⁻¹ at 0 K). wikidata.orgnih.gov Furthermore, ATcT has provided precise values for the positive ion, HO₂⁺, at 264.71 ± 0.14 kcal mol⁻¹ (265.41 ± 0.14 kcal mol⁻¹ at 0 K), and the negative ion, HO₂⁻, at -21.86 ± 0.11 kcal mol⁻¹ (-21.22 ± 0.11 kcal mol⁻¹ at 0 K). wikidata.orgnih.gov These values represent the most reliable currently available thermochemical data for these species. wikidata.orgnih.gov Beyond HO₂, ATcT has also contributed to improved enthalpies of formation for other key species like hydroxyl radical (OH), nitrogen monoxide (NO), nitrogen dioxide (NO₂), and hydrogen peroxide (H₂O₂). nih.gov
High-level quantum chemical calculations are fundamental to the development and validation of these thermochemical networks. Methods such as coupled-cluster singles and doubles with perturbative triples [CCSD(T)] extrapolated to the complete basis set (CBS) limit are frequently employed to generate benchmark data. For instance, an ONIOM[QCISD(T)/CBS:DFT] method was systematically validated against the QCISD(T)/CBS method for hydrogen abstraction reactions involving HO₂ radicals. The discrepancies observed were generally less than 0.15 kcal/mol, demonstrating the reliability of the ONIOM approach for such systems. nih.gov Comparisons between different [QCISD(T)/CBS] methods for n-CnH2n+2 + HO₂ reactions showed computational differences typically below 0.11 kcal/mol for both energy barriers and reaction enthalpies. nih.gov
Another high-level approach, the W1U method , has been utilized to predict heats of formation for various radicals, including HSO₃, HOOSO, OOS(H)O, and ClSO, in studies related to HO₂ radical reactions. wikipedia.org More specifically for HO₂, theoretical estimations of its enthalpy of formation have been presented based on CCSD(T)/aug-cc-pCV5Z calculations, extrapolated to the basis-set limit with additional corrections. These corrections account for anharmonic vibrational zero-point energies, scalar relativistic effects, spin-orbit coupling, and diagonal Born-Oppenheimer corrections. This rigorous approach estimated ΔfH°0(HO₂) as 3.66 ± 0.10 kcal mol⁻¹ and ΔfH°298(HO₂) as 2.96 ± 0.10 kcal mol⁻¹. Notably, achieving an uncertainty of approximately 0.1 kcal mol⁻¹ required the inclusion of effects from connected pentuple excitations.
The reliability of these computational thermochemical predictions is often evaluated through rigorous validation against experimental data. For instance, calculated enthalpy changes have shown good agreement with existing literature data. wikidata.org In the context of reaction kinetics, Linear Free-Energy Relationships (LFERs) have been successfully applied to predict rate constants for radical hydrogen abstraction reactions. This approach was validated using data from reactions involving HO₂•, H•, and CH₃•, achieving an accuracy of 30–40% (standard deviation) compared to reported experimental values.
The development of automated thermochemistry software has further facilitated computationally intensive explorations of numerous species, enabling the generation of high-accuracy 0 K heats of formation and NASA polynomial representations for chemical modeling. These computational efforts are particularly vital given the scarcity of direct experimental measurements for reactions involving HO₂ with larger alkanes (n > 4), making theoretical studies indispensable for developing comprehensive reaction mechanisms. nih.gov
Data Tables
The following table summarizes key thermochemical data for the this compound and its ions, primarily derived from Active Thermochemical Tables (ATcT) and high-level quantum chemical calculations.
| Compound | PubChem CID | Enthalpy of Formation (ΔfH°298) (kcal mol⁻¹) | Enthalpy of Formation (ΔfH°0) (kcal mol⁻¹) | Reference |
| This compound (HO₂) | 520535 | 2.94 ± 0.06 | 3.64 ± 0.06 | wikidata.orgnih.gov |
| This compound (HO₂) | 520535 | 2.96 ± 0.10 | 3.66 ± 0.10 | |
| This compound cation (HO₂⁺) | - | 264.71 ± 0.14 | 265.41 ± 0.14 | wikidata.orgnih.gov |
| This compound anion (HO₂⁻) | 18500 | -21.86 ± 0.11 | -21.22 ± 0.11 | wikidata.orgnih.gov |
| Hydroxyl radical (OH) | 157350 | 8.93 ± 0.03 | 8.87 ± 0.03 | nih.gov |
| Nitrogen monoxide (NO) | 145068 | 21.76 ± 0.02 | 21.64 ± 0.02 | nih.gov |
| Nitrogen dioxide (NO₂) | 3032543 | 8.12 ± 0.02 | 8.79 ± 0.02 | nih.gov |
| Hydrogen peroxide (H₂O₂) | 784 | -32.45 ± 0.04 | -31.01 ± 0.04 | nih.gov |
Note: PubChem CID for HO₂⁻ is 18500. nih.gov
Emerging Research Frontiers and Future Directions
Interdisciplinary Studies of Hydroperoxy Radical Chemistry
The chemistry of the this compound extends across numerous scientific disciplines, highlighting its broad impact. In atmospheric science, HO2 is crucial for the oxidative capacity of the troposphere, participating in cycles that lead to the formation of ozone and secondary organic aerosols. Discrepancies between measured and modeled HOx (OH and HO2) radical concentrations, particularly in forested environments with high biogenic volatile organic compound (VOC) emissions, suggest that current understanding of HOx sources and sinks may be incomplete. worldscientific.comresearchgate.net
In combustion, HO2 plays a critical role in low-temperature oxidation, influencing autoignition and pollutant formation. pnas.orgnsf.govllnl.gov Its reactions are central to the chain-branching mechanisms that govern the reactivity of hydrocarbon-oxygen mixtures. pnas.org Beyond these traditional fields, HO2 chemistry is being explored in novel chemical systems, including heterogeneous reactions on atmospheric aerosols researchgate.netnih.govmagtech.com.cncopernicus.org and in condensed phases. pnnl.govpurdue.edursc.orgacs.org For instance, heterogeneous uptake reactions of HO2 on aerosols are recognized as a significant sink for HO2 radicals, impacting atmospheric oxidation capacity and particle properties. researchgate.netmagtech.com.cn Research also delves into its involvement in the formation of highly oxygenated molecules (HOMs) in secondary organic aerosols. acs.orgtandfonline.com
Advancements in In-Situ Measurement Techniques
Significant progress has been made in developing and refining techniques for the in-situ measurement of HO2 radicals, crucial for validating chemical models and understanding atmospheric and combustion processes. Laser-induced fluorescence (LIF) spectroscopy, particularly the Fluorescence Assay by Gas Expansion (FAGE) technique, remains a workhorse for measuring tropospheric HO2. researchgate.netrsc.orgcopernicus.orgtandfonline.comacs.org While FAGE is an indirect technique, requiring conversion of HO2 to OH prior to detection, intercomparisons with direct methods like cavity ring-down spectroscopy have validated its reliability and calibration methods. copernicus.org Advancements in LIF systems have led to improved sensitivity and selectivity, enabling better detection limits. copernicus.orgmdpi.com
Chemical Ionization Mass Spectrometry (CIMS) has also seen substantial advancements, offering fast, direct, and speciated detection of peroxy radicals, including HO2. rsc.orgresearchgate.netacs.orgphenomenex.comchemrxiv.org New CIMS methods, such as those using bromide as a reagent ion, are being evaluated for direct HO2 detection to further constrain HOx chemistry in the atmosphere. researchgate.net These techniques are vital for characterizing complex and diverse oxygenated organic compounds at a molecular level, including short-lifetime intermediates. researchgate.net Mid-infrared Faraday rotation spectroscopy has also been employed for direct in-situ quantification of HO2 at atmospheric pressure from flow reactors, demonstrating sensitivity for quantitative modeling of combustion kinetics. acs.org
Refinement of Atmospheric and Combustion Models
The ongoing refinement of atmospheric and combustion models heavily relies on new kinetic data and mechanistic understanding of HO2 radical chemistry. For atmospheric models, an accurate representation of HOx radicals is essential due to their major role in secondary pollutant formation, such as ozone and secondary organic aerosols. mdpi.com Simplified mechanisms used in air quality models are being improved by incorporating deterministic–near-explicit mechanisms, leading to better reproduction of HOx concentrations. mdpi.com For example, modifications to the Regional Atmospheric Chemistry Mechanism (RACM2) have significantly improved simulated HOx concentrations, particularly under low NOx conditions. mdpi.com The impact of heterogeneous reactions of HO2 on atmospheric aerosols is also being integrated into models, as these reactions can significantly influence the HOx radical budget and ozone formation. magtech.com.cncopernicus.orgnoaa.gov
In combustion modeling, detailed chemical kinetic mechanisms are continuously being refined to improve predictions of ignition delay times, flame speeds, and species profiles. nsf.govllnl.govresearchgate.netacs.orgrsc.orgacs.orgresearchgate.netprinceton.edu The inclusion of reactions involving carbon-centered hydroperoxy-substituted radicals (QOOH) is crucial for accurate low-temperature combustion modeling, as these species control ignition behavior. nsf.gov Sensitivity analyses are used to identify reactions with the strongest influence on key species concentrations, guiding model improvements. llnl.govacs.orgprinceton.edu For instance, refinements have been implemented to improve model reactivity, including the reaction between the this compound and CO. acs.org Furthermore, accurate pressure-dependent kinetics of peroxy radicals are being developed and incorporated into detailed models to enhance the accuracy of combustion models for low-temperature combustion. rsc.org The influence of water vapor on the rate coefficients of HO2 reactions, such as with NO2, is also being investigated to reduce uncertainties in atmospheric chemistry models. copernicus.orgresearchgate.net
Exploration of this compound Roles in Novel Chemical Systems
Beyond its well-established roles, the this compound is being investigated for its involvement in novel and less-explored chemical systems. This includes its participation in heterogeneous reactions at interfaces, such as on the surface of atmospheric aerosols. researchgate.netnih.govmagtech.com.cn Research has directly observed the formation of organic hydroperoxides (ROOH) from heterogeneous HO2 and peroxy radical (RO2) reactions at the organic aerosol particle interface, providing new mechanistic insights into oxidative aging of organic aerosols. nih.gov
HO2's chemistry in condensed phases, such as cloud droplets and organic aerosols, is also an active area of research. pnnl.govpurdue.edursc.orgacs.org Understanding how open-shell species like HO2 are incorporated into cloud droplets is crucial, as the transport of radicals into the condensed phase can significantly impact gas-phase radical processes. purdue.edu Studies are exploring the potential energy surfaces of HO2 complexes with water to understand their interactions in water-rich environments. purdue.edu Furthermore, the role of HO2 in polymerization and polymer degradation reactions, which share similar oxidation stages with combustion, is being examined. pnnl.gov
Synergistic Approaches Combining Experimental and Theoretical Methodologies
A comprehensive understanding of HO2 chemistry is increasingly achieved through synergistic approaches that combine experimental and theoretical methodologies. Laboratory experiments and field measurements provide crucial data, while computational methods, including quantum chemistry, molecular dynamics, and kinetic modeling, offer mechanistic insights and predictive capabilities.
For instance, experimental measurements of HO2 concentrations in the troposphere using techniques like FAGE are compared with chemical box models constrained by trace-gas observations to interpret observed radical concentrations. researchgate.net Discrepancies between measurements and model predictions often highlight areas where further experimental and theoretical investigations are needed to refine our understanding of radical sources and sinks. worldscientific.comresearchgate.net
Theoretical calculations are used to determine reaction rate coefficients and explore potential energy surfaces, which are then incorporated into larger kinetic mechanisms. purdue.eduresearchgate.net Sensitivity and uncertainty analyses, derived from both experimental data and theoretical calculations, are employed to improve the robustness of combustion models by narrowing predictive error bars. princeton.edu This iterative process, where experimental observations guide theoretical development and theoretical predictions inform new experiments, is vital for advancing the field. The integration of detailed sub-mechanisms and accurate reaction rates, often derived from theoretical calculations, into computational fluid dynamics (CFD) models is essential for high-fidelity predictions of chemical kinetics in combustion. nsf.govmdpi.com
Q & A
Q. What experimental techniques are most reliable for detecting and quantifying hydroperoxy radicals (HO₂) in atmospheric studies?
HO₂ concentrations are typically measured using laser-induced fluorescence (LIF) coupled with chemical conversion, where HO₂ reacts with NO to form OH, which is then detected via fluorescence . Spectroscopic methods, such as infrared and millimeter-wave absorption, provide precise vibrational and rotational data (e.g., O–O stretch at 929 cm⁻¹ and OH stretch at 3268 cm⁻¹) for HO₂ identification . Challenges include interference from organic peroxy radicals (RO₂), which can also convert to HO₂ in the presence of NO, necessitating instrument-specific calibration .
Q. How are the vibrational and electronic properties of HO₂ characterized in laboratory settings?
High-resolution spectroscopy (e.g., Fourier-transform infrared, diode laser, and laser magnetic resonance) is used to resolve HO₂'s vibrational modes:
- ν₁ (OH stretch) : 3268 cm⁻¹
- ν₂ (bend) : 1285 cm⁻¹
- ν₃ (O–O stretch) : 929 cm⁻¹ . Electronic transitions, such as the òA´ → X²A´´ system, are analyzed via UV/Vis absorption and emission spectra, with energy separations between ground and excited states quantified using computational models like CCSD(T)/aug-cc-pVTZ .
Q. What role does HO₂ play in low-temperature combustion kinetics?
HO₂ is central to chain-branching reactions in autoignition. For example, in n-heptane oxidation, HO₂ participates in ketohydroperoxide formation via hydrogen abstraction, leading to OH radical generation and accelerated ignition at temperatures >800 K . Experimental studies using jet-stirred reactors (JSRs) and shock tubes validate these pathways, though discrepancies arise in predicting HO₂ yields for branched hydrocarbons .
Advanced Research Questions
Q. How do hydrogen bonding and tunneling effects influence HO₂-driven isomerization in isoprene oxidation?
In the Leuven isoprene mechanism (LIM1), HO₂ radicals form Z-δ-OH-peroxy intermediates via hydrogen abstraction. Hydrogen bonding stabilizes specific conformers, while 1,6-H shifts occur predominantly via quantum tunneling, with rate coefficients ~1 s⁻¹ at 298 K . Bulk isomerization rates (e.g., leading to hydroperoxy-methylbutenals, HPALDs) are 2–3 orders lower due to low steady-state Z-δ-OH-peroxy concentrations (~0.01), necessitating isotopic (D/H) kinetic studies to resolve tunneling contributions .
Q. What computational strategies are effective for modeling HO₂ reaction pathways with organic peroxy radicals (RO₂)?
Density functional theory (DFT) at the M06-2X/6-311++G(3df,2p) level accounts for dispersion effects in H-bonded systems, while CCSD(T)/aug-cc-pVTZ optimizes transition states for RO₂ + HO₂ reactions . Kinetic Monte Carlo simulations predict branching ratios for pathways like RO₂ + HO₂ → ROOH + O₂ versus alkoxy radical formation. Validation against cavity ring-down spectroscopy (CRDS) data is critical for atmospheric models .
Q. How can discrepancies between measured and modeled HO₂ concentrations in forested environments be resolved?
Field campaigns in biogenic-rich regions (e.g., Amazon rainforest) reveal HO₂ levels 2–5× higher than model predictions. Proposed solutions include:
Q. What are the implications of HO₂ recycling in lipid peroxidation for biochemical studies?
During lipid peroxidation, HO₂ radicals abstract allylic hydrogens from polyunsaturated fatty acids, forming hydroperoxides. These are reduced by α-tocopherol, regenerating HO₂ via ascorbate-mediated cycles. Phospholipid hydroperoxide glutathione peroxidase (GPx4) further modulates HO₂ levels, with knock-out models showing elevated oxidative stress .
Data Contradiction Analysis
Q. Why do ketohydroperoxide yields diverge in HO₂-mediated combustion models?
Discrepancies arise from competing consumption pathways:
- O–O scission : Dominates at high temperatures, producing OH + carbonyl radicals.
- Isomerization : Favored in low-NO conditions, forming cyclic ethers (CEs) . Models often underestimate CE yields due to incomplete isomer libraries (e.g., missing hydroperoxy CEs). Tandem MS/MS or isotopic labeling is required to distinguish CEs from hydroperoxides .
Q. How do interfacial dynamics affect HO₂ reactivity in polar ice cores?
Molecular dynamics simulations reveal HO₂ accumulates at air/ice interfaces, with diffusion coefficients 10× lower than in bulk ice. This enhances HO₂ lifetime, promoting H₂O₂ formation via HO₂ + HO₂ → H₂O₂ + O₂. Field measurements in Arctic regions, however, show lower H₂O₂ accumulation than predicted, suggesting unaccounted surface recombination barriers .
Methodological Recommendations
- Spectroscopy : Use dual-frequency laser systems (e.g., difference-frequency generation) to resolve HO₂’s ν₁ and ν₃ bands in crowded spectral regions .
- Kinetics : Apply pressure-dependent master equation (PDME) models for HO₂ reactions in combustion, validated against shock-tube datasets .
- Atmospheric Sampling : Deploy chemical ionization mass spectrometry (CIMS) with NO₂⁻ reagent ions to minimize RO₂ interference in HO₂ detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
